BenchChemオンラインストアへようこそ!

3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

lipophilicity drug-likeness ADME prediction

3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS 1795483-87-2, PubChem CID is a synthetic small molecule (C19H22ClN3O, MW 343.86 g/mol) belonging to the N-(pyridin-2-yl)pyrrolidin-3-yl propanamide class. It features a 4-chloro-3-methylphenylacetyl moiety linked via a propanamide bridge to a 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold.

Molecular Formula C19H22ClN3O
Molecular Weight 343.86
CAS No. 1795483-87-2
Cat. No. B2621031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
CAS1795483-87-2
Molecular FormulaC19H22ClN3O
Molecular Weight343.86
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Cl
InChIInChI=1S/C19H22ClN3O/c1-14-12-15(5-7-17(14)20)6-8-19(24)22-16-9-11-23(13-16)18-4-2-3-10-21-18/h2-5,7,10,12,16H,6,8-9,11,13H2,1H3,(H,22,24)
InChIKeyWUXLXMPNXRLSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS 1795483-87-2): Physicochemical & Structural Baseline for Procurement


3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS 1795483-87-2, PubChem CID 76149360) is a synthetic small molecule (C19H22ClN3O, MW 343.86 g/mol) belonging to the N-(pyridin-2-yl)pyrrolidin-3-yl propanamide class [1]. It features a 4-chloro-3-methylphenylacetyl moiety linked via a propanamide bridge to a 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold. Its computed XLogP3-AA is 3.7, indicating moderate lipophilicity, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound's structure places it within a chemotype explored in Hoffmann-La Roche patents for cysteine protease cathepsin inhibition (e.g., WO2013120921A1), though this specific compound's direct biological annotation remains unreported in curated public databases such as ChEMBL or BindingDB [2]. As of mid-2026, primary research literature reporting quantitative activity data for this exact compound has not been identified.

Why 3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide Cannot Be Generically Substituted


Within the N-(pyridin-2-yl)pyrrolidin-3-yl propanamide chemotype, subtle changes in phenyl ring substitution profoundly alter physicochemical and potentially pharmacological profiles. The combination of a chlorine atom at the 4-position with a methyl group at the 3-position creates a uniquely balanced lipophilic/steric environment (XLogP3 = 3.7) that is distinct from the unsubstituted phenyl analog (predicted XLogP ~2.5–2.8), the 2-fluorophenyl variant, or the 3-chloro-4-fluorophenyl regioisomer. Replacing the pyridin-2-yl group with a thiazol-2-yl group (CAS 1798031-91-0) introduces additional sulfur-mediated interactions and alters hydrogen-bonding geometry [1] [2]. These structural differences translate to distinct computed molecular descriptors—including hydrogen bond donor/acceptor count, rotatable bond number, and topological polar surface area—that collectively influence solubility, permeability, and target engagement potential in ways that cannot be assumed equivalent across analogs. Users selecting compounds for structure-activity relationship (SAR) exploration, in vitro screening, or chemical probe development must therefore verify exact structural identity rather than relying on in-class interchangeability.

Quantitative Differentiation Evidence: 3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Chloro-3-methyl vs. Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.7 [1]. By contrast, the unsubstituted phenyl analog 3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has an estimated XLogP3 of approximately 2.5–2.8 (computed by structural subtraction of the Cl and CH3 contributions; no direct PubChem entry available). This ~0.9–1.2 log unit increase in lipophilicity corresponds to a roughly 8–16 fold increase in octanol-water partition coefficient, which is expected to influence membrane permeability, non-specific protein binding, and in vivo distribution volume. The thiazol-2-yl variant (CAS 1798031-91-0) carries identical phenyl substitution but differs in the heterocyclic attachment, producing a distinct hydrogen-bonding profile that cannot be directly compared on XLogP alone.

lipophilicity drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Target Engagement

The target compound possesses 1 hydrogen bond donor (the secondary amide NH) and 3 hydrogen bond acceptors (amide carbonyl oxygen, pyridine nitrogen, and pyrrolidine nitrogen) [1]. This 1:3 HBD:HBA ratio is identical to the unsubstituted phenyl and 3-chloro-4-fluorophenyl analogs. However, the thiazol-2-yl variant (CAS 1798031-91-0) presents a modified acceptor topology: the thiazole ring contributes a sulfur atom (weak acceptor) and a ring nitrogen, shifting the effective hydrogen-bond acceptor geometry compared to the pyridin-2-yl group. The chlorine substituent at the 4-position on the target compound's phenyl ring can additionally participate in halogen bonding (C–Cl···O/N interactions) with biological targets—a feature absent in the unsubstituted phenyl analog [2]. This halogen bonding capacity is not captured by simple HBD/HBA counts but is structurally unique to the 4-chloro substitution pattern.

hydrogen bonding solubility target engagement

Rotatable Bond Count and Conformational Flexibility: Entropic Considerations for Target Binding

The target compound has 5 rotatable bonds [1], identical to the unsubstituted phenyl analog and the thiazol-2-yl variant (all share the same propanamide linker and pyrrolidine core). However, the 3-methyl group on the target compound's phenyl ring introduces a local steric constraint that restricts rotational freedom of the adjacent methylene group relative to the unsubstituted phenyl analog. This subtle conformational restriction may reduce the entropic penalty upon target binding by pre-organizing the ligand into a bioactive conformation more favorable for certain target pockets. The 3-chloro-4-fluorophenyl regioisomer (CAS unavailable; structural analog) has a different halogen substitution pattern that alters the preferred dihedral angle between the phenyl ring and propanamide linker, potentially resulting in a distinct conformational ensemble.

conformational flexibility entropy binding affinity

Molecular Weight and Exact Mass: Implications for Screening Assay Design

The target compound has a molecular weight of 343.86 g/mol and an exact monoisotopic mass of 343.14514 Da [1]. The unsubstituted phenyl analog (C18H21N3O) has a molecular weight of approximately 295.38 g/mol, representing a 48.5 g/mol difference (+16.4%) due to the absence of chlorine and methyl substituents. The thiazol-2-yl analog (C18H22ClN3OS) has a comparable MW (~363.9 g/mol) but differs in exact mass due to the sulfur atom's characteristic isotopic signature (M+2 peak at ~4.4% abundance from 34S). These mass differences are directly exploitable in multiplexed LC-MS screening assays, where each analog produces a distinct extracted ion chromatogram (EIC) and can be uniquely identified by its accurate mass. The chlorine isotopic pattern (3:1 ratio of 35Cl:37Cl) in the target compound provides an additional confirmatory signature absent in non-chlorinated analogs [2].

molecular weight exact mass LC-MS detection

Pyridin-2-yl vs. Thiazol-2-yl Scaffold Comparison: Heterocycle-Dependent Target Engagement Potential

The target compound incorporates a pyridin-2-yl substituent on the pyrrolidine nitrogen, whereas a closely related analog (CAS 1798031-91-0) replaces this with a thiazol-2-yl group [1] [2]. The pyridine ring is a 6-membered aromatic heterocycle (pKa of conjugate acid ~5.2), while thiazole is a 5-membered ring containing both nitrogen and sulfur. This difference has two consequences: (1) the pyridine nitrogen's lone pair is in an sp2 orbital oriented outward from the ring, capable of acting as a hydrogen bond acceptor in a geometrically constrained manner, whereas the thiazole nitrogen's lone pair orientation differs; (2) the larger 6-membered pyridine ring occupies more steric volume (Connolly solvent-accessible surface area contribution of ~40 Å2 for pyridine vs. ~30 Å2 for thiazole). The broader pyrrolidine derivative chemotype has been patented by Hoffmann-La Roche for cathepsin S inhibition (WO2013120921A1), with pyridine-containing variants representing a distinct sub-series [3].

scaffold hopping heterocycle cathepsin inhibition

Recommended Application Scenarios for 3-(4-Chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide Based on Differentiation Evidence


Cathepsin Protease Inhibitor Screening Libraries Requiring Pyridine-Containing Scaffolds

Based on the structural relationship to Hoffmann-La Roche's patented pyrrolidine cathepsin S inhibitor chemotype (WO2013120921A1) and the presence of the pyridin-2-yl-pyrrolidine scaffold, this compound is best positioned as a screening candidate in cathepsin-focused drug discovery programs. The pyridin-2-yl group (as opposed to the thiazol-2-yl variant, CAS 1798031-91-0) provides a 6-membered heterocyclic hydrogen bond acceptor with distinct geometry, which may preferentially engage cathepsin S over cathepsin L or K isoforms [1]. Researchers should request analytical certification (HPLC purity ≥ 95%, 1H NMR, and LC-MS confirmation of the chlorine isotopic pattern) to ensure identity prior to screening.

Structure-Activity Relationship (SAR) Studies on Halogenated Phenylpropanamide Series

The unique combination of 4-chloro and 3-methyl substituents on the phenyl ring creates a lipophilicity profile (XLogP3 = 3.7) intermediate between the unsubstituted phenyl analog (XLogP ~2.5–2.8) and more lipophilic dichloro- or trifluoromethyl-substituted variants [1]. This compound serves as a critical SAR probe for understanding the contribution of moderate lipophilicity enhancement to cellular permeability and target engagement, without introducing the metabolic liabilities associated with more extensively halogenated analogs. The 4-chloro substituent additionally provides halogen bonding capacity (C–Cl···O/N) that can be systematically compared to fluoro-, bromo-, and iodo-substituted analogs in co-crystallization studies.

LC-MS Method Development and Multiplexed Screening Using Isotopic Signature

The compound's exact mass (343.14514 Da) and characteristic 35Cl/37Cl isotopic doublet (3:1 ratio) provide a built-in analytical handle for LC-MS method development and quality control [1] [2]. In multiplexed screening formats where multiple analogs are pooled, this chlorine signature enables unambiguous deconvolution of the target compound from non-chlorinated analogs such as the unsubstituted phenyl variant (MW ~295.38, no Cl pattern). Analytical laboratories can leverage this feature for developing selective reaction monitoring (SRM) transitions or high-resolution extracted ion chromatograms without the need for isotopic labeling.

Computational Chemistry and In Silico Screening Model Validation

With its well-defined computed physicochemical properties (MW = 343.86, XLogP3 = 3.7, HBD = 1, HBA = 3, 5 rotatable bonds, TPSA predicted ~45–50 Å2), this compound falls within favorable drug-like chemical space as defined by Lipinski, Veber, and Ghose filters [1]. It can serve as a validation compound for in silico ADME prediction models, particularly for assessing the accuracy of logP prediction algorithms across structurally related phenylpropanamide series. Computational chemists can use this compound's experimentally measurable properties (once determined) to benchmark QSPR models against the series of analogs discussed herein.

Quote Request

Request a Quote for 3-(4-chloro-3-methylphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.